molecular formula C16H11NO3 B8370431 1-Benzoyl-1H-indole-5-carboxylic acid CAS No. 496946-82-8

1-Benzoyl-1H-indole-5-carboxylic acid

Cat. No.: B8370431
CAS No.: 496946-82-8
M. Wt: 265.26 g/mol
InChI Key: WTRUFEMFNPRPMG-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Organic and Medicinal Chemistry

Indole derivatives are a class of heterocyclic compounds that have garnered significant attention in the scientific community for their wideranging biological activities. The indole nucleus is a key component in many natural and synthetic molecules of therapeutic interest. Its structural versatility allows for modifications at various positions, leading to a diverse array of compounds with distinct pharmacological profiles.

The significance of indole derivatives is evident in their application as:

Anticancer agents: Many indole derivatives exhibit potent antitumor activity through various mechanisms, including the inhibition of tubulin polymerization and receptor tyrosine kinases.

Antiviral agents: Certain indole-based compounds have shown efficacy against a range of viruses by targeting viral enzymes and replication processes.

Anti-inflammatory drugs: The indole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs), which act by inhibiting cyclooxygenase (COX) enzymes.

Central nervous system agents: The structural similarity of the indole ring to neurotransmitters like serotonin (B10506) has led to the development of indole-based drugs for neurological and psychiatric disorders.

The continued exploration of indole chemistry promises the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Overview of the 1-Benzoyl-1H-indole-5-carboxylic Acid Chemical Space

This compound is a derivative of indole characterized by a benzoyl group attached to the nitrogen atom (position 1) and a carboxylic acid group at position 5 of the indole ring. This specific substitution pattern defines its chemical properties and potential applications. The benzoyl group at the N-1 position can influence the electronic properties of the indole ring and can be instrumental in directing further chemical transformations. The carboxylic acid at the C-5 position provides a handle for further derivatization, such as amide or ester formation, allowing for the synthesis of a library of related compounds.

PropertyValue
Molecular Formula C₁₆H₁₁NO₃
IUPAC Name This compound
CAS Number 496946-82-8
Molecular Weight 265.26 g/mol
Appearance Likely a solid at room temperature

The synthesis of this compound would typically involve the N-acylation of indole-5-carboxylic acid. Several methods exist for the N-acylation of indoles, often requiring the use of a base to deprotonate the indole nitrogen, followed by reaction with an acylating agent like benzoyl chloride. Alternative methods using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) have also been reported for the N-acylation of indoles with carboxylic acids. thieme-connect.deresearchgate.net

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structure suggests its primary role as a chemical intermediate. The presence of both the N-benzoyl protecting group and the C-5 carboxylic acid functional group makes it a versatile building block for the synthesis of more complex indole derivatives with potential biological activities. The benzoyl group can serve to protect the indole nitrogen during subsequent reactions or to modulate the reactivity of the indole ring, and it can be removed under basic conditions if necessary. The carboxylic acid moiety is a key functional group that allows for the introduction of diverse substituents through amide bond formation or other coupling reactions, a common strategy in the development of new pharmaceutical candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

496946-82-8

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

1-benzoylindole-5-carboxylic acid

InChI

InChI=1S/C16H11NO3/c18-15(11-4-2-1-3-5-11)17-9-8-12-10-13(16(19)20)6-7-14(12)17/h1-10H,(H,19,20)

InChI Key

WTRUFEMFNPRPMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=CC3=C2C=CC(=C3)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations for 1 Benzoyl 1h Indole 5 Carboxylic Acid and Its Analogues

Strategic Approaches to the Indole (B1671886) Nucleus Functionalization

The synthesis of 1-benzoyl-1H-indole-5-carboxylic acid and its analogues relies on strategic functionalization of the indole nucleus. Key methods involve direct modification of pre-existing indole systems or the construction of the indole ring with the desired substituents already incorporated.

Benzoylation at the N1 Position of Indole-5-carboxylic Acid Precursors

The introduction of a benzoyl group at the N1 position of an indole-5-carboxylic acid precursor is a crucial step. A common and effective method involves the direct N-acylation of 5-substituted indoles with carboxylic acids using coupling agents. One reported method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. thieme-connect.comthieme-connect.de This approach allows for the reaction of indole-5-carboxylic acid or its esters with benzoic acid under mild conditions, typically in a solvent like dichloromethane (CH2Cl2) at room temperature. thieme-connect.com For instance, the reaction of a 5-nitro-1H-indole with benzoic acid, DCC, and DMAP resulted in the N-acylated product in a high yield of 91%. thieme-connect.de This method is particularly effective for indoles bearing an electron-withdrawing group at the C-5 position. thieme-connect.com

Historically, N-acylation has been performed by generating an indole anion with a base (such as sodium hydride or potassium carbonate) followed by a nucleophilic attack on an acyl halide like benzoyl chloride. thieme-connect.demedcraveonline.com However, this can sometimes lead to moderate yields; for example, the preparation of one selective cyclooxygenase-2 inhibitor using benzoyl chloride and potassium carbonate resulted in a 43% yield. thieme-connect.com The direct coupling method with DCC avoids the need to prepare potentially unstable acid chlorides and often provides higher yields under milder conditions. thieme-connect.de

Table 1: Conditions for N-Acylation of 5-Substituted Indoles thieme-connect.de
Indole PrecursorAcylating AgentCoupling SystemSolventConditionsYield
5-Nitro-1H-indoleBenzoic AcidDCC, DMAPCH2Cl2Room Temp, 3h91%
5-Cyano-1H-indoleBenzoic AcidDCC, DMAPCH2Cl2Room Temp, 2h85%
5-Fluoro-1H-indoleBenzoic AcidDCC, DMAPCH2Cl2Room Temp, 24h89%

Functionalization at the C5 Position of the Indole Ring System

The carboxylic acid moiety at the C5 position is a defining feature of the target compound. Synthetic strategies often commence with commercially available indole-5-carboxylic acid or its ester derivatives. The presence of the carboxyl group, an electron-withdrawing group, influences the reactivity of the indole ring, particularly at the N1 and C3 positions. thieme-connect.commdpi.com While methods exist for the de novo synthesis of indole-5-carboxylic acids, such as those employing the Japp-Klingemann type Fischer-indole synthesis, utilizing readily available precursors is often more direct for creating analogues. nih.gov

Palladium-catalyzed C-H activation represents a powerful tool for functionalizing indole cores, although it is more commonly applied to the C2 or C3 positions. mdpi.comresearchgate.net For example, the C3 position of indole-5-carboxylic acid can be selectively benzylated in the presence of a palladium catalyst. mdpi.com The development of regioselective C-H activation at the C5 position remains an area of synthetic interest.

Palladium- and Rhodium-Mediated Indole Synthesis

Transition metal catalysis offers sophisticated routes to construct the indole nucleus itself, providing access to complex analogues that may be difficult to obtain through functionalization of a pre-formed indole. researchgate.net

Palladium-Mediated Synthesis: Palladium catalysis is widely used for constructing indoles and their derivatives from simpler arene precursors through C-H bond activation. researchgate.net These methods often involve the intramolecular cyclization of suitably substituted anilines. For instance, palladium-catalyzed intramolecular C(sp2)-H amidation can be used to form the indole ring. researchgate.net Such strategies allow for the assembly of highly substituted indole cores, which can then be further functionalized. The reductive Heck reaction, another palladium-catalyzed process, has been applied to construct key structural elements in indole alkaloids. nih.gov These approaches highlight the potential of palladium catalysis to build the core structure of this compound analogues from non-indole starting materials.

Rhodium-Mediated Synthesis: Rhodium catalysts also enable powerful transformations for indole synthesis. A notable method is the rhodium(I)-catalyzed benzannulation of heteroaryl propargylic esters. nih.gov This strategy allows for the construction of the benzene portion of the indole ring, enabling the introduction of various substituents at the C4, C5, C6, and C7 positions. nih.gov For example, by starting with a pyrrole-based propargylic ester containing a carboxylate group, it is possible to synthesize an indole with a carboxylic ester at the C5-position. nih.gov This approach provides a modular route to substituted indole-5-carboxylic acid precursors, which can subsequently undergo N-benzoylation.

Derivatization Strategies for this compound Analogues

The synthesis of analogues involves systematic modifications to both the benzoyl group and the indole core to explore structure-activity relationships.

Modifications on the Benzoyl Moiety

Analogues of this compound can be readily prepared by varying the carboxylic acid used in the N-acylation step. The DCC/DMAP coupling methodology is amenable to a wide range of aromatic and aliphatic carboxylic acids. thieme-connect.comthieme-connect.de This allows for the introduction of different substituents onto the benzoyl ring. For example, using substituted benzoic acids allows for the exploration of electronic and steric effects imparted by groups on the N-acyl moiety. Research has shown the successful N-acylation of 5-cyano-1H-indole with various substituted carboxylic acids, including those with benzyloxy groups, to produce a library of analogues. thieme-connect.com

Table 2: Synthesis of N-Acylated Indole Analogues with Modified Acyl Moieties thieme-connect.com
Indole PrecursorAcylating AgentCoupling SystemYield
5-Cyano-1H-indoleBenzoic acidDCC, DMAP85%
5-Cyano-1H-indole2-(Benzyloxy)benzoic acidDCC, DMAP72%
5-Cyano-1H-indole2-(2-Methoxybenzyloxy)benzoic acidDCC, DMAP73%
5-Cyano-1H-indole2-(3-Methoxybenzyloxy)benzoic acidDCC, DMAP75%

Substituent Effects on the Indole Core

The nature of the substituent at the C5 position of the indole ring has a significant impact on the efficiency of N-acylation reactions. Studies have demonstrated that the presence of an electron-withdrawing group at C5, such as a nitro (-NO2), cyano (-CN), or fluoro (-F) group, leads to high yields of the N-acylated product under DCC/DMAP coupling conditions. thieme-connect.comthieme-connect.de Conversely, the method is reported to be less effective when an electron-donating group is present at the C5 position. thieme-connect.com This suggests that reducing the nucleophilicity of the indole nitrogen through C5 electron-withdrawing substituents facilitates the acylation reaction.

Furthermore, the introduction of substituents at other positions on the indole ring (e.g., C4, C6, C7) is a key strategy for modulating the biological profiles of indole derivatives. nih.gov For instance, in a series of indole-2-carboxylic acid analogues, the position of a methoxy (B1213986) group on the indole ring was found to be a critical determinant of biological activity. researchgate.net Similarly, fluorine-substituted derivatives showed different potencies compared to chlorine-substituted ones. nih.gov These findings underscore the importance of synthesizing analogues with diverse substitution patterns on the indole core to fully explore their potential.

Synthesis of Amide Conjugates and Related Heterocycles

The carboxylic acid moiety at the C-5 position of the 1-benzoyl-1H-indole scaffold is a versatile functional group for the synthesis of a wide array of derivatives, including amide conjugates and various heterocyclic systems. These transformations typically proceed via activation of the carboxylic acid, followed by reaction with a suitable nucleophile.

Amide Conjugate Synthesis

The formation of amide bonds from this compound is most commonly achieved through the use of coupling reagents that activate the carboxyl group, facilitating its reaction with a primary or secondary amine. This method avoids the need to convert the carboxylic acid to a more reactive species like an acid chloride, which might require harsher conditions. The general strategy involves mixing the carboxylic acid, an amine, a coupling agent, and often a non-nucleophilic base in an inert solvent.

A variety of coupling reagents are available for this transformation, each with its own profile regarding reactivity, cost, and by-product formation. Common examples include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), as well as phosphonium salts like (benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP). The choice of reagent can be critical for coupling challenging substrates or ensuring the preservation of stereochemistry in chiral amines.

For instance, a general procedure for the synthesis of N-benzyl substituted piperidine (B6355638) amides of 1H-indole-5-carboxylic acid has been described, which can be adapted for the N-benzoyl analogue. The process involves the reaction of the indole carboxylic acid with the desired amine in the presence of a suitable coupling agent.

Table 1: Common Coupling Reagents for Amide Synthesis

Coupling Reagent Full Name Activating Additive (Typical)
EDCI 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HOBt (Hydroxybenzotriazole)
DCC N,N'-Dicyclohexylcarbodiimide HOBt or DMAP
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate DIPEA (Diisopropylethylamine)
PyBOP (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate DIPEA

Synthesis of Related Heterocycles

The carboxylic acid group of this compound can also serve as a precursor for the construction of various heterocyclic rings. These syntheses often involve multi-step sequences where the carboxyl group is first converted into an intermediate like an amide, ester, or acyl azide, which then undergoes cyclization.

For example, the carboxylic acid can be reacted with thiosemicarbazide to form a thiosemicarbazone intermediate. Subsequent cyclization of this intermediate can lead to the formation of five-membered heterocycles such as 1,3,4-thiadiazoles or 1,2,4-triazoles, depending on the reaction conditions. Similarly, reaction with substituted hydrazines can yield hydrazide-hydrazones, which are precursors to other heterocyclic systems.

Another approach involves the Curtius rearrangement of an acyl azide, derived from the carboxylic acid. The resulting isocyanate is a highly reactive intermediate that can be trapped with various nucleophiles to construct urea or urethane derivatives, which may then be cyclized to form heterocycles like pyrimidoindoles.

Demethylation and Nitro Group Reduction Strategies

In the synthesis of analogues of this compound, demethylation of methoxy substituents and reduction of nitro groups are crucial chemical transformations for introducing hydroxyl and amino functionalities, respectively. The presence of the N-benzoyl and carboxylic acid groups necessitates the use of reagents that offer high chemoselectivity to avoid unwanted side reactions.

Demethylation Strategies

The cleavage of an aryl methyl ether to yield a phenol (a demethylation reaction) is a common step in the synthesis of biologically active molecules. For a methoxy analogue of this compound, several reagents can be employed for this purpose.

Boron tribromide (BBr₃) is one of the most effective and widely used reagents for the demethylation of aryl methyl ethers. chem-station.comorgsyn.orgresearchgate.netnih.gov It is a strong Lewis acid that coordinates to the ether oxygen, facilitating a nucleophilic attack on the methyl group by a bromide ion. chem-station.comnih.gov The reaction is typically performed in an inert solvent like dichloromethane (DCM) at low temperatures (e.g., -78 °C to 0 °C) to control its high reactivity. chem-station.comresearchgate.net BBr₃ is particularly useful as it often does not affect other functional groups like esters or amides if the conditions are carefully controlled. orgsyn.org

Hydrobromic acid (HBr) , particularly a 47-48% aqueous solution, provides a classic and potent method for demethylation. chem-station.com The reaction is usually carried out at high temperatures, often under reflux, sometimes with acetic acid as a co-solvent to improve solubility. chem-station.comelsevierpure.com The mechanism involves protonation of the ether oxygen followed by an Sₙ2 attack by the bromide ion. chem-station.com While effective, the harsh, strongly acidic conditions may not be suitable for substrates with acid-labile functional groups.

Other reagents, such as aluminum chloride (AlCl₃) and certain alkyl thiols under basic conditions, have also been used for O-demethylation, offering alternative reactivity profiles. chem-station.com

Table 2: Common Reagents for Demethylation of Aryl Methyl Ethers

Reagent Typical Conditions Advantages Potential Issues
BBr₃ DCM, -78 °C to rt High efficiency, often chemoselective Highly reactive, moisture-sensitive
HBr 48% aq. solution, reflux Inexpensive, powerful Harsh acidic conditions, high temperature
AlCl₃ DCM or MeNO₂, heat Strong Lewis acid Can catalyze side reactions
Thiolates (e.g., EtS⁻) High-boiling solvent (e.g., NMP), heat Non-acidic conditions Requires high temperatures, strong odor

Nitro Group Reduction Strategies

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. For a nitro-substituted analogue of this compound, the challenge lies in achieving selective reduction without affecting the N-benzoyl group (an amide) or the carboxylic acid.

Catalytic hydrogenation is a preferred method for its clean conversion and mild conditions. The reaction is typically carried out under an atmosphere of hydrogen gas (H₂) using a metal catalyst.

Palladium on carbon (Pd/C) is a highly effective and common choice for the reduction of aromatic nitro groups.

Raney Nickel (Raney Ni) is another active catalyst that is particularly useful when trying to avoid the dehalogenation of aryl halides that can sometimes occur with Pd/C.

Metal-acid systems provide another robust set of conditions for nitro group reduction. These methods are often highly chemoselective and tolerate a wide range of functional groups.

Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate is a mild reducing agent capable of selectively reducing nitro groups in the presence of other reducible functionalities.

Iron (Fe) or Zinc (Zn) powder in the presence of an acid, such as acetic acid (AcOH) or hydrochloric acid (HCl), are classic, inexpensive, and effective reagents for this transformation. These reactions are generally tolerant of amide and carboxylic acid groups.

Advanced Spectroscopic and Structural Elucidation of 1 Benzoyl 1h Indole 5 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the connectivity of atoms can be established.

In the ¹H NMR spectrum of 1-Benzoyl-1H-indole-5-carboxylic acid, distinct signals are expected for the protons of the indole (B1671886) ring, the benzoyl group, and the carboxylic acid. The acidic proton of the carboxylic acid group (–COOH) is typically observed as a broad singlet in the downfield region of the spectrum, often above 10-12 ppm, due to its acidic nature and hydrogen bonding. princeton.edulibretexts.org

The protons on the indole core are influenced by the electron-withdrawing effects of both the N-benzoyl group and the C5-carboxylic acid. The H4 proton, being ortho to the carboxylic acid, is expected to appear as a doublet of doublets at a downfield chemical shift. Similarly, the protons on the benzoyl ring will present as multiplets in the aromatic region (typically 7.4-8.2 ppm). The specific chemical shifts and coupling patterns allow for the precise assignment of each proton within the molecular structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Carboxylic Acid (-COOH) > 12.0 Broad Singlet
Indole H-4 ~8.4 Singlet or Doublet
Indole H-6 ~8.0 Doublet of Doublets
Indole H-7 ~7.6 Doublet
Benzoyl H-2', H-6' (ortho) ~7.8 Multiplet
Benzoyl H-3', H-4', H-5' (meta, para) ~7.5-7.7 Multiplet
Indole H-2 ~7.3 Doublet

Note: Predicted values are based on general principles and data from related indole and benzoic acid structures. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, two distinct carbonyl carbon signals are expected in the highly deshielded region (160-180 ppm), corresponding to the benzoyl carbonyl and the carboxylic acid carbonyl. libretexts.orglibretexts.org The carbons of the aromatic indole and benzoyl rings typically resonate between 110 and 140 ppm. The specific substitution pattern and the electronic effects of the functional groups dictate the precise chemical shift of each carbon atom, allowing for a complete carbon skeleton map.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid Carbonyl (-C OOH) ~168-173
Benzoyl Carbonyl (-C O-) ~169-170
Indole C-7a ~136
Benzoyl C-1' (ipso) ~134
Indole C-3a ~131
Benzoyl C-4' (para) ~130
Benzoyl C-2', C-6' (ortho) ~129
Benzoyl C-3', C-5' (meta) ~128
Indole C-5 ~127
Indole C-4 ~125
Indole C-6 ~123
Indole C-2 ~116
Indole C-7 ~115

Note: Predicted values are based on general principles and data from related indole and benzoic acid structures. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula of a compound. beilstein-journals.orgresearchgate.netmdpi.com For this compound (C₁₆H₁₁NO₃), the exact mass can be calculated and compared to the experimental value to validate its identity.

Electron ionization (EI) mass spectrometry often reveals characteristic fragmentation patterns that offer structural clues. A primary fragmentation pathway for N-acyl indoles involves the cleavage of the N-CO bond. For this compound, this would likely lead to the formation of a benzoyl cation (m/z 105) and an indole-5-carboxylic acid radical cation (m/z 160). The base peak in the mass spectrum of many carboxylic acid derivatives is often due to the formation of an acylium ion (R-CO⁺) libretexts.org. Further fragmentation of the indole portion, such as the loss of CO₂ or H₂O, can also be observed.

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of specific bonds. It is an excellent tool for identifying functional groups. The IR spectrum of this compound is expected to be characterized by several key absorption bands.

The carboxylic acid O-H bond typically produces a very broad and strong absorption band in the region of 2500-3300 cm⁻¹. libretexts.org The presence of two carbonyl groups (benzoyl ketone and carboxylic acid) will result in strong C=O stretching absorptions, typically in the range of 1680-1750 cm⁻¹. libretexts.org The exact position of these bands can be influenced by conjugation and hydrogen bonding. Aromatic C=C ring stretching vibrations are expected between 1450 and 1620 cm⁻¹, while the N-H stretching band, typically seen around 3400 cm⁻¹ in unsubstituted indoles, will be absent due to the benzoyl substitution at the N1 position. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
O-H Stretch Carboxylic Acid 2500-3300 (Broad)
C-H Stretch Aromatic 3000-3100
C=O Stretch Benzoyl Ketone ~1680-1700
C=O Stretch Carboxylic Acid ~1700-1725
C=C Stretch Aromatic Rings 1450-1620

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing precise bond lengths, bond angles, and torsional angles.

Analysis of Bond Angles, Torsion Angles, and Conformation

Specific, experimentally determined data for the bond angles and torsion angles of this compound are not available in the public scientific literature. The conformation of the molecule, which would be determined by these angles, particularly the torsion angle between the indole ring and the benzoyl group, has not been reported.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonds)

Detailed information on the intermolecular interactions, such as hydrogen bonding, and the resulting crystal packing motifs for this compound has not been documented in published crystallographic studies. Therefore, a description of its crystal structure and the specific interactions that govern its solid-state assembly cannot be provided at this time.

Computational Chemistry and Molecular Modeling of 1 Benzoyl 1h Indole 5 Carboxylic Acid

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution.

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For molecules similar to 1-Benzoyl-1H-indole-5-carboxylic acid, such as other indole-carboxylic acid derivatives, DFT calculations are used to find the minimum energy conformation. mdpi.comnih.govnih.gov For instance, studies on related indole (B1671886) compounds have successfully predicted bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data from X-ray crystallography. mdpi.comnih.govnih.govnih.gov

Following optimization, vibrational analysis is performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting. For analogous compounds, theoretical vibrational spectra calculated via DFT have shown excellent correlation with experimentally measured spectra, aiding in the assignment of key functional group frequencies, such as the C=O stretching of the carboxylic acid and benzoyl groups, and the N-H stretching of the indole ring. mdpi.comresearchgate.net The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure represents a true energy minimum. mdpi.com

Functional Group Vibrational Mode Typical Calculated Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) Stretching ~3500-3700 (monomer), ~2500-3300 (dimer)
N-H (Indole) Stretching ~3400-3500
C=O (Benzoyl) Stretching ~1650-1680

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. ijastems.orgnih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. nih.govnih.gov A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For aromatic systems like this compound, the HOMO is typically distributed over the electron-rich indole ring system, while the LUMO may be localized on the electron-withdrawing benzoyl and carboxylic acid groups. This distribution indicates that the indole moiety is the likely site for electrophilic attack, while the carbonyl carbons are susceptible to nucleophilic attack.

Table 2: Conceptual Data from HOMO-LUMO Analysis

Parameter Significance Typical Finding for Aromatic Carboxylic Acids
EHOMO Electron-donating ability Higher value indicates stronger donation
ELUMO Electron-accepting ability Lower value indicates stronger acceptance

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.govresearchgate.net It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to denote different potential regions:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. In this compound, these would be located around the oxygen atoms of the carbonyl groups.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are typically found around the acidic hydrogen atoms, such as the one on the carboxylic acid and the N-H of the indole.

Green: Regions of neutral potential.

For similar molecules, MEP analysis has effectively identified the hydrogen-bond donor and acceptor sites, which is crucial for understanding intermolecular interactions. nih.gov

Natural Bonding Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule in terms of localized bonds and lone pairs. wikipedia.orgresearchgate.netnih.gov It examines charge delocalization, hyperconjugative interactions, and intramolecular bonding. ijastems.orgresearchgate.net

Molecular Dynamics Simulations and Conformational Analysis

While DFT studies focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of different molecular conformations and their relative energies.

For a flexible molecule like this compound, which has rotational freedom around the single bonds connecting the benzoyl group to the indole nitrogen and the carboxylic acid to the indole ring, MD simulations can reveal the preferred conformations in different environments (e.g., in a vacuum, in water, or bound to a protein). These simulations can identify stable conformational states and the energy barriers between them, providing a more realistic picture of the molecule's behavior under physiological conditions.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govfrontiersin.orgmdpi.com This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target. researchgate.netbiorxiv.org

In the context of this compound, docking studies would involve placing the molecule into the active site of a target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the active site, scoring them based on a force field that estimates the binding affinity.

The results of a docking study can:

Identify the most likely binding pose of the ligand.

Predict the binding energy, which gives an estimate of the ligand's affinity for the target.

Detail the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. nih.gov

For example, docking studies on various indole derivatives have successfully identified key amino acid residues involved in binding and have guided the design of more potent inhibitors. nih.govmdpi.com The carboxylic acid and benzoyl carbonyl groups of this compound would be expected to act as key hydrogen bond acceptors, while the planar indole and benzoyl rings could participate in pi-stacking interactions with aromatic amino acid residues in the protein's active site.

Table 3: Compound Names Mentioned

Compound Name
This compound
Indole-2-carboxylic acid
5-methoxy-1H-indole-2-carboxylic acid

Pharmacological and Biological Activity Investigations of 1 Benzoyl 1h Indole 5 Carboxylic Acid Analogues

Enzyme Inhibition Studies and Mechanistic Insights

The structural framework of 1-Benzoyl-1H-indole-5-carboxylic acid lends itself to diverse molecular interactions, making its analogues subjects of interest for their potential to modulate the activity of various enzymes. The following sections detail the findings from in vitro investigations into their inhibitory effects.

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, and its inhibition can lead to significant drug-drug interactions. biomolther.org The potential for indole-containing compounds to inhibit CYP3A4 has been a subject of investigation. Studies on related indole-phenylacetic acid compounds revealed that the indole (B1671886) core could be a source of time-dependent inhibition (TDI) of CYP3A4. nih.gov Early in the optimization of these compounds, researchers discovered this inhibitory activity. nih.gov This led to systematic modifications of the indole core's substitution pattern to mitigate or eliminate this effect, eventually affording potent compounds that did not exhibit TDI. nih.gov

While direct studies specifically evaluating this compound analogues against CYP3A4 are not extensively detailed in the provided research, the findings from structurally similar indole derivatives suggest that this is a critical parameter to assess. The kinetics of CYP3A4 inhibition can be complex, sometimes involving lag phases or the formation of multiple distinct enzyme-inhibitor complexes en route to the final, fully inhibited state. nih.govresearchgate.net

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic gene regulation by removing acetyl groups from lysine (B10760008) residues on histones. nih.govembopress.org Their dysregulation is implicated in various diseases, particularly cancer, making them an important therapeutic target. nih.gov HDAC inhibitors often feature a zinc-binding group, and carboxylic acids are known to serve this function. nih.gov

Investigations into various carboxylic acid derivatives have been conducted to understand the structural requirements for HDAC inhibition. nih.gov In vitro studies using HeLa nuclear extract have shown that certain carboxylic acid-containing natural products, such as caffeic acid derivatives, can be highly potent HDAC inhibitors compared to the well-known inhibitor sodium butyrate. nih.gov Although specific research on this compound analogues as HDAC modulators was not found in the provided sources, the presence of the carboxylic acid moiety in their structure suggests a potential for interaction with the zinc-dependent active site of HDACs, warranting further investigation in this area. nih.gov

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are key enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibitors of these enzymes are central to the management of Alzheimer's disease. mdpi.com A series of novel N-benzyl substituted piperidine (B6355638) amides of 1H-indole-5-carboxylic acid were synthesized and evaluated for their ability to inhibit both AChE and BuChE. nih.govresearchgate.net

The study found that the target compounds displayed moderate inhibitory potency against BuChE. nih.govresearchgate.net Among the tested compounds, 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid (compound 6c) showed the highest inhibitory activity towards BuChE. nih.gov In contrast, the 1-benzylpiperidine (B1218667) amide of 1H-indole-5-carboxylic acid (compound 6a) was identified as a weak, non-selective inhibitor of both enzymes. nih.govresearchgate.net

Inhibition of Butyrylcholinesterase (BuChE) by 1H-indole-5-carboxylic Acid Analogues
CompoundSubstituent on Benzylpiperidine Amide% Inhibition of BuChE [10 µM]Reference
6aNoneWeak nih.gov
6c3-chloro30.06% nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the first and rate-limiting step of tryptophan catabolism along the kynurenine (B1673888) pathway. bohrium.comnih.gov Overexpression of these enzymes in the tumor microenvironment leads to immunosuppression, making them attractive targets for cancer immunotherapy. bohrium.comfrontiersin.org

The indole scaffold is a key structural feature in many IDO1 and TDO inhibitors. bohrium.comnih.gov Research into indole-2-carboxylic acid derivatives, which are structurally related to the focus compound, has identified potent dual inhibitors of both IDO1 and TDO. bohrium.com Specifically, a series of 6-acetamido-indole-2-carboxylic acid derivatives were found to have IC50 values in the low micromolar range. bohrium.com Among these, compound 9o-1 was identified as the most potent, with an IC50 value of 1.17 µM for IDO1 and 1.55 µM for TDO. bohrium.com Molecular docking and dynamic simulations have helped to predict the binding modes of these compounds within the active sites of IDO1 and TDO, providing insights for further structural optimization. bohrium.com

Tyrosinase is a key copper-containing enzyme responsible for the production of melanin (B1238610) in the skin. nih.govmdpi.com Its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders and for skin-whitening applications. nih.gov The indole scaffold has been utilized as a framework for the development of novel tyrosinase inhibitors. nih.govrsc.org

A study on N-1 and C-3 substituted indole-based thiosemicarbazones demonstrated very good to moderate inhibitory potential against mushroom tyrosinase, with IC50 values ranging from 12.40 ± 0.26 μM to 47.24 ± 1.27 μM. nih.govrsc.org Structure-activity relationship (SAR) analysis revealed that derivatives with a 4-substitution on the benzyl (B1604629) or phenyl ring of the thiosemicarbazone structure exhibited better inhibitory potential. nih.govrsc.org Furthermore, separate research has shown that various carboxylic acids can effectively inhibit tyrosinase activity through different mechanisms, including competitive and mixed-type inhibition. mdpi.com For example, L-pyroglutamic acid was found to be a competitive inhibitor, while malic acid and 3-phenyllactic acid exhibited mixed-type inhibition against mushroom tyrosinase. mdpi.com These findings suggest that indole-carboxylic acid structures have the potential to act as tyrosinase inhibitors.

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.govmdpi.com Under hyperglycemic conditions, the accumulation of sorbitol contributes to the pathogenesis of long-term diabetic complications. mdpi.commdpi.com Therefore, aldose reductase inhibitors (ARIs) represent a promising therapeutic strategy. nih.gov

Substituted indoles, particularly those containing a carboxylic acid moiety, have been a focus of ARI development. nih.govresearchgate.net A study on [5-(benzyloxy)-1H-indol-1-yl]acetic acid, a close analogue, found it to be an efficient aldose reductase inhibitor. researchgate.net This compound exhibited an IC50 in the submicromolar range for the rat enzyme and in the low micromolar range for the human enzyme. researchgate.net It also demonstrated significant selectivity (approximately 50-fold) over the related aldehyde reductase enzyme. researchgate.net At the organ level, this compound significantly inhibited the accumulation of sorbitol in isolated rat lenses in a concentration-dependent manner. researchgate.net

Aldose Reductase Inhibition by [5-(benzyloxy)-1H-indol-1-yl]acetic acid
Enzyme SourceIC50 ValueReference
Rat Aldose ReductaseSubmicromolar researchgate.net
Human Aldose ReductaseLow Micromolar researchgate.net

NorA Efflux Pump Inhibition

Analogues of this compound have been investigated as inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism that contributes to antibiotic resistance. The indole scaffold is a key feature for these inhibitors. asm.org The inhibitory action of these compounds restores the efficacy of conventional antibiotics by preventing their expulsion from the bacterial cell. nih.gov

The mechanism of inhibition involves increasing the intracellular accumulation of NorA substrates, such as ethidium (B1194527) bromide and the antibiotic norfloxacin. asm.org Studies have shown that certain indole derivatives can potentiate the activity of fluoroquinolones like ciprofloxacin (B1669076) against S. aureus strains that overexpress the norA gene. nih.gov Some derivatives not only act as direct inhibitors but may also suppress the transcription of the norA gene. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the chemical features necessary for potent NorA inhibition. For instance, in 2-aryl-1H-indole derivatives, the substitution at the C5 position of the indole ring is critical. While removing the substituent is detrimental to activity, the presence of a nitrile group can retain potency. nih.gov Conversely, carbonyl-based electron-withdrawing groups at the C5 position have been found to abolish all inhibitory activity. nih.gov In other indole-based Schiff's base derivatives, a strong electron-donating group, such as a methyl substituent, at the R1 position was shown to increase efflux pump inhibitor (EPI) activity, whereas electron-withdrawing groups on the phenyl ring at the R2 position resulted in reduced activity. asm.org

Table 1: Structure-Activity Relationship (SAR) Insights for Indole-Based NorA Efflux Pump Inhibitors
Compound SeriesPosition/ModificationEffect on ActivityReference
2-aryl-1H-indolesC5 Substituent RemovalDeleterious nih.gov
2-aryl-1H-indolesC5 Carbonyl GroupsAbolishes Activity nih.gov
2-aryl-1H-indolesC5 Nitrile GroupRetains Potency nih.gov
Indole Schiff's BasesR1 Methyl (Electron-Donating)Increased Activity asm.org
Indole Schiff's BasesR2 Phenyl (Electron-Withdrawing)Reduced Activity asm.org

Receptor Binding Profiling and Ligand-Receptor Interaction Analysis

Analogues of this compound, particularly those containing the core indole moiety, have been evaluated for their affinity to the serotonin (B10506) 5-HT₂A receptor, a key target in the treatment of various psychiatric disorders. nih.gov The binding affinity of these compounds is typically determined through radioligand displacement assays, with Ki values indicating the concentration required to inhibit 50% of radioligand binding.

Molecular modeling and mutagenesis studies have revealed the specific binding modes of indole derivatives within the 5-HT₂A receptor. nih.govresearchgate.net A crucial interaction is the formation of a salt bridge between the protonatable nitrogen atom of the ligand and the highly conserved Aspartic acid residue at position 3.32 (Asp 3.32) in the receptor's orthosteric binding pocket. nih.gov The indole moiety itself penetrates deep into a hydrophobic microdomain of the receptor. nih.gov Additionally, the NH group of the indole can form a hydrogen bond with the side chain of Threonine 3.37 (Thr 3.37). nih.gov Other key interactions can occur with residues such as Serine 3.36 and Serine 5.46, which influence the ligand's orientation and efficacy. cornell.edunih.gov

Table 2: Binding Affinities (Ki) of Selected Indole-Related Compounds for the 5-HT₂A Receptor
CompoundReceptorKi (nM)Reference
(+)-M100907 (isomer)5-HT₂A3 nih.gov
25I-NBOH5-HT₂ALow nanomolar range nih.gov
25N-NBOMe5-HT₂ALow nanomolar range nih.gov
25H-NBOMe5-HT₂A16-19 nih.gov

A series of indolylpiperidinyl derivatives, which are structurally related to this compound, have been synthesized and assessed for their activity as histamine (B1213489) H1 receptor antagonists. nih.gov The binding site for these antagonists is located deep within a pocket formed by the transmembrane helices of the H1 receptor. nih.gov Key interactions often involve an amine moiety on the ligand interacting with a conserved aspartic acid residue (Asp3.32) and hydrophobic interactions with aromatic residues in the pocket. nih.gov

Structure-activity relationship studies on these indole derivatives have shown that substitutions on the indole ring significantly impact activity. For example, introducing a fluorine atom at the 6-position of the indolyl ring can lead to higher in vivo activity, although it may decrease selectivity over the 5-HT₂A receptor. nih.gov

Recent research has increasingly focused on structure-kinetic relationships, which examine how a ligand's structure affects its binding and unbinding rates (k-on and k-off), not just its affinity (Ki). For H1 receptor antagonists, the rigidity of the molecular structure has a pronounced effect on binding kinetics. researchgate.net Studies have shown that fusing two aromatic rings of a ligand into a more constrained tricyclic head group can prolong the drug-target residence time. researchgate.net This extended residence time can be a desirable property, potentially leading to a longer duration of action in vivo.

Table 3: Structure-Kinetic Relationship Insights for H1 Receptor Antagonists
Structural FeatureEffect on Binding KineticsReference
Cyclization (e.g., tricyclic aromatic head group)Prolongs H1R residence time researchgate.net
Substitution of fluorine at position 6 on indolyl ringHigher in vivo activity, lower selectivity vs 5HT₂A nih.gov

The human growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor, is a G-protein-coupled receptor involved in regulating growth hormone release and appetite. Antagonists of this receptor are of interest for treating conditions like obesity. nih.gov Research in this area has led to the identification of new classes of GHSR antagonists, including indolinone derivatives. nih.gov

These compounds have been developed through structural modifications to identify potent antagonists. In one study, a chiral class of indolinone derivatives was identified as potent GHSR1a antagonists. The synthesis and structure-activity relationships of these compounds were explored, leading to the identification of a compound with high antagonist potency. nih.gov This particular compound demonstrated an IC₅₀ value of 7 nM in vitro and showed efficacy in vivo by inhibiting ghrelin-stimulated gastric emptying and reducing food intake. nih.gov

Table 4: In Vitro Potency of an Indolinone-based GHSR1a Antagonist
CompoundTargetIC₅₀Reference
Compound 14f (indolinone derivative)GHSR1a7 nM nih.gov

Investigations of Cellular Pathways and Biological Effects

Benzoyl indole analogues have been identified as effective agents for reversing multidrug resistance (MDR) in cancer cells, particularly resistance mediated by the ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP). nih.gov Overexpression of ABCG2 leads to the efflux of various anticancer drugs, reducing their intracellular concentration and therapeutic efficacy. nih.gov

The mechanism by which these benzoyl indoles reverse ABCG2-mediated MDR has been a subject of detailed investigation. Studies have shown that these compounds significantly increase the intracellular accumulation of ABCG2 substrate drugs, such as mitoxantrone. nih.gov This is achieved by blocking the efflux function of the transporter. nih.gov

Importantly, the reversal mechanism does not appear to involve altering the expression level or the cellular localization of the ABCG2 protein. nih.gov Instead, these indole derivatives act as competitive substrates for the ABCG2 transporter. nih.gov They have been shown to significantly stimulate the ATP hydrolysis (ATPase) activity of the ABCG2 transporter, which is indicative of a substrate-like interaction. nih.gov By competing with anticancer drugs for transport, they effectively inhibit the efflux of the therapeutic agents, thereby resensitizing the resistant cancer cells. nih.gov Furthermore, some of these benzoyl indole analogues have demonstrated enhanced metabolic stability compared to other known ABCG2 inhibitors, making them promising candidates for further development. nih.gov

Table 5: Mechanistic Details of ABCG2-Mediated MDR Reversal by Benzoyl Indoles
MechanismObservationConclusionReference
Drug AccumulationIncreased intracellular mitoxantroneInhibition of ABCG2 efflux function nih.gov
ABCG2 Expression/LocalizationNo change in protein level or locationReversal is not due to altered transporter expression nih.gov
ATPase ActivitySignificantly stimulated ATP hydrolysisCompounds act as competitive substrates nih.gov

Modulation of Apoptosis-Related Gene Expression (e.g., Bcl-2, Caspase-3)

Analogues of indole-carboxylic acids have demonstrated the ability to modulate the expression of critical genes involved in apoptosis, a programmed cell death process essential for tissue homeostasis and the elimination of damaged or cancerous cells. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (like Bcl-2 and Mcl-1) and pro-apoptotic members, are key regulators of this pathway. nih.gov

One area of investigation has focused on the inhibition of anti-apoptotic proteins. For instance, tricyclic indole-2-carboxylic acid derivatives have been identified as potent inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein often overexpressed in various cancers. nih.gov Overexpression of Mcl-1 allows cancer cells to evade apoptosis, contributing to tumor survival and resistance to chemotherapy. nih.gov By inhibiting Mcl-1, these indole derivatives can restore the apoptotic signaling pathway, leading to the death of cancer cells. nih.gov

Furthermore, studies on other indole-2-carboxylic acid derivatives have shown their capacity to induce apoptosis through caspase activation. A series of indole-2-carboxylic acid benzylidene-hydrazides were identified as potent inducers of apoptosis. nih.gov The lead compound in this series was found to activate caspases and induce apoptosis in breast cancer cells. nih.gov Caspases, a family of protease enzymes, are central to the execution phase of apoptosis. Caspase-3, in particular, is a key executioner caspase. The activation of caspases by these indole derivatives signifies their ability to trigger the cellular machinery of programmed cell death.

The following table summarizes the effects of representative indole-carboxylic acid analogues on apoptosis-related proteins:

Compound TypeTarget ProteinEffectOutcome
Tricyclic indole-2-carboxylic acidMcl-1InhibitionPromotes Apoptosis
Indole-2-carboxylic acid benzylidene-hydrazideCaspasesActivationInduces Apoptosis

This table illustrates the modulatory effects of different indole-carboxylic acid analogues on key apoptosis-regulating proteins.

Anti-Inflammatory and Antioxidant Activity Mechanisms

Derivatives of indole-carboxylic acid have been investigated for their potential anti-inflammatory and antioxidant properties. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is closely linked to inflammation.

Research has demonstrated that certain 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which are structurally related to the core indole structure, exhibit potent anti-inflammatory and analgesic activities. nih.govnih.gov Quantitative structure-activity relationship (QSAR) studies on these compounds have shown that their anti-inflammatory potency is influenced by the properties of the benzoyl substituent. nih.gov

Furthermore, various indole derivatives have been synthesized and screened for their antioxidant capabilities. Two series of novel indole-2-carboxylic acid derivatives were synthesized and evaluated for their antioxidant activity, with several compounds showing significant potential. eurjchem.com The antioxidant mechanism of such compounds often involves the scavenging of free radicals, thereby reducing oxidative stress. The indole nucleus itself is known to possess antioxidant properties, which can be modulated by various substituents on the indole ring.

The table below highlights the observed activities of some indole-carboxylic acid analogues:

Compound ClassActivity InvestigatedKey Findings
5-Aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acidsAnti-inflammatory, AnalgesicHigh potency in animal models of inflammation and pain. nih.govnih.gov
Novel indole-2-carboxylic acid derivativesAntioxidantSeveral synthesized compounds exhibited notable antioxidant activity. eurjchem.com
1H-indole/5-substituted Indole DerivativesAntioxidant, Anti-inflammatoryIdentified as potential agents with both antioxidant and anti-inflammatory properties. researchgate.net

This table summarizes the anti-inflammatory and antioxidant findings for different classes of indole-carboxylic acid analogues.

Anticancer Efficacy through Regulated Cell Death Pathways

The anticancer potential of indole-carboxylic acid analogues is a significant area of research, with studies demonstrating their ability to inhibit cancer cell growth and induce cell death through regulated pathways like apoptosis.

Novel heteroaryl carboxylic acid conjugates of sesquiterpenes, including indole-3-carboxylic acid conjugates, have been evaluated as antitumor agents against a panel of human tumor cell lines. nih.gov An indole-3-carboxylic acid conjugate was identified as one of the most potent analogues, exhibiting remarkable growth inhibition against leukemia and solid tumor cell lines. nih.gov This suggests that the indole-carboxylic acid moiety plays a crucial role in the anticancer activity of these conjugates.

In another study, a series of 1H-indole-2-carboxylic acid derivatives were specifically designed and synthesized to target the 14-3-3η protein for the treatment of liver cancer. researchgate.net One of the optimized compounds displayed significant inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant cells. This compound was also shown to induce apoptosis and cause cell cycle arrest, demonstrating its potential as a potent antitumor agent that acts through multiple regulated cell death-related mechanisms. researchgate.net

The following table presents a summary of the anticancer activities of specific indole-carboxylic acid derivatives:

Derivative TypeCancer Type InvestigatedMechanism of Action
Indole-3-carboxylic acid conjugateLeukemia, Solid TumorsGrowth Inhibition. nih.gov
1H-indole-2-carboxylic acid derivativeLiver CancerApoptosis Induction, Cell Cycle Arrest. researchgate.net
5-Hydroxyindole-3-carboxylic acid derivativesBreast CancerCytotoxic effects. nih.gov

This table provides an overview of the anticancer efficacy and mechanisms of action for various indole-carboxylic acid analogues.

Inhibition of Gli1-Mediated Transcription in Hedgehog Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and can contribute to tumorigenesis when aberrantly activated in adults. newcastle.edu.aunih.gov The Gli family of transcription factors (Gli1, Gli2, and Gli3) are the final effectors of the Hh pathway, and their activation leads to the transcription of target genes involved in cell proliferation and survival. nih.gov Therefore, inhibiting this pathway, particularly at the level of Gli, is an attractive strategy for cancer therapy.

Research has led to the development of small molecule inhibitors of the Hedgehog signaling pathway based on indole-containing scaffolds. Specifically, focused libraries of compounds have yielded potent inhibitors of Gli expression. Among these, 5-methoxy-1H-indole-2-carboxylic acid and 5-chloro-1H-indole-2-carboxylic acid derivatives have demonstrated sub-micromolar potency in inhibiting Gli expression. rsc.org

These inhibitors are believed to act downstream of the Smoothened (Smo) protein, a key transmembrane protein in the Hh pathway. newcastle.edu.au This is significant because some cancers develop resistance to Smo inhibitors. By targeting the pathway at the level of Gli-mediated transcription, these indole-carboxylic acid analogues may offer a therapeutic advantage.

The table below details the findings related to the inhibition of the Hedgehog pathway by indole-carboxylic acid analogues:

CompoundTargetPotency (IC50)Proposed Mechanism of Action
5-methoxy-1H-indole-2-carboxylic acid derivativeGli expression0.5 µMInhibition of Hedgehog pathway downstream of Smo. rsc.org
5-chloro-1H-indole-2-carboxylic acid derivativeGli expression0.24 µMInhibition of Hedgehog pathway downstream of Smo. rsc.org

This table summarizes the inhibitory activity of specific indole-2-carboxylic acid analogues on the Hedgehog signaling pathway.

Structure Activity Relationship Sar Studies and Ligand Design Principles for 1 Benzoyl 1h Indole 5 Carboxylic Acid Analogues

Impact of Substituent Modifications on Biological Activity and Selectivity

Systematic modification of the 1-benzoyl-1H-indole-5-carboxylic acid scaffold has yielded crucial insights into its interaction with biological targets. Research on related indole-2-carboxamide analogues, for instance, provides a strong predictive framework for the SAR of this compound class. nih.gov

Modifications on the Indole (B1671886) Ring: The indole core is a primary site for modifications aimed at tuning biological activity. Studies on related indole carboxamides have shown that the nature and position of substituents are critical.

C3 Position: The C3 position of the indole ring appears sensitive to the size of the substituent. For cannabinoid receptor 1 (CB1) allosteric modulators, smaller groups such as a hydrogen (H) or a methyl (Me) group are preferred over larger groups like an ethyl (Et) group, suggesting that steric hindrance at this position can be detrimental to activity. nih.gov

C5 Position: Halogenation at the C5 position, with either a chloro (Cl) or fluoro (F) group, did not appear to be a determining factor for CB1 activity in certain series of indole-2-carboxamides. nih.gov However, in other contexts, such as CysLT1 antagonists, halogen substitutions can significantly influence potency, with fluorine-substituted derivatives sometimes proving more potent than their chlorine-containing counterparts. researchgate.net

C7 Position: For some biological targets, substitution at the C7 position of the indole ring is highly favorable. For example, in a series of CysLT1 antagonists, methoxy (B1213986) group substitution at position 7 resulted in the most favorable activity profile. researchgate.net

Modifications on the Benzoyl Moiety: The benzoyl group, attached to the indole nitrogen, presents another key area for structural modification. Analogous studies on phenyl rings in similar scaffolds have demonstrated that substitutions can dramatically enhance potency. For a series of 1H-indole-2-carboxamides, the introduction of a diethylamino group at the 4-position of a phenyl ring was shown to enhance the modulatory potency at the CB1 receptor. nih.gov This highlights the importance of this region for establishing key interactions with the target protein.

The following table summarizes the observed effects of various substituent modifications on the biological activity of indole-based compounds, providing a basis for rational drug design.

Modification SiteSubstituentObserved Effect on ActivityCompound Class / Target
Indole C3-PositionSmall groups (H, Me) vs. Ethyl (Et)Smaller groups are preferred; larger groups may decrease potency. nih.gov1H-Indole-2-carboxamides / CB1 Receptor
Indole C5-PositionFluoro (F) or Chloro (Cl)Not a determining factor for potency in this series. nih.gov1H-Indole-2-carboxamides / CB1 Receptor
Indole C4-PositionGeneral SubstituentsDemonstrated to be the least favorable substitution position. researchgate.netIndole derivatives / CysLT1 Antagonists
Indole C7-PositionMethoxy (OCH₃)Shown to be the most favorable substitution position. researchgate.netIndole derivatives / CysLT1 Antagonists
Phenyl Ring (Analogous to Benzoyl)4-Diethylamino groupEnhanced potency. nih.gov1H-Indole-2-carboxamides / CB1 Receptor

Quantitative Structure-Activity Relationship (QSAR) Modeling and Key Property Identification

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. mdpi.com For indole derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their efficacy.

In a typical QSAR study, a series of analogues with known biological activities is used to build a predictive model. This process involves calculating various molecular descriptors that quantify different aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. Methods like multiple linear regression (MLR) are then employed to create a model that links these descriptors to activity. eurjchem.com

For example, a QSAR study on a series of benzofuran (B130515) and indole derivatives identified two key descriptors as being crucial for their activity as histone lysine (B10760008) methyl transferase inhibitors:

minHBint4: A descriptor related to the minimum E-state for a hydrogen bond of path length 4.

Wlambdal.unity: A descriptor related to the shape of the molecule. eurjchem.com

The predictive power of such models allows for the in silico screening of virtual compounds, helping to prioritize the synthesis of derivatives with the highest predicted potency. mdpi.com By analyzing the descriptors in the final QSAR equation, researchers can gain a deeper understanding of the properties that are either favorable or unfavorable for biological activity, thereby guiding the design of more effective molecules.

QSAR Descriptor TypeExample PropertyRelevance to Ligand Design
ElectronicPartial charges, Dipole momentGoverns electrostatic and hydrogen bonding interactions with the target.
StericMolecular volume, Surface areaDetermines the fit of the ligand within the binding pocket.
HydrophobicLogP (Partition coefficient)Influences membrane permeability and hydrophobic interactions with the target.
TopologicalConnectivity indices, Molecular shapeDescribes the overall size, shape, and branching of the molecule. eurjchem.com

Pharmacophore Elucidation and Lead Optimization Strategies

Pharmacophore modeling is a crucial component of lead optimization that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. A pharmacophore model for a this compound analogue would typically consist of features such as:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the benzoyl group and the carboxylic acid are prime candidates.

Hydrogen Bond Donors (HBD): The N-H of the indole ring (if unsubstituted) or other suitable functional groups.

Aromatic Rings (AR): The indole ring system and the benzoyl phenyl ring, which can engage in π-π stacking or hydrophobic interactions.

Hydrophobic Features (HY): Non-polar regions of the scaffold.

Computational methods can generate these models based on a set of active compounds. nih.govresearchgate.net Once a pharmacophore is established, it serves as a 3D query to screen virtual libraries for novel scaffolds that match the required features, or to guide the modification of existing leads. nih.govresearchgate.net

Lead Optimization Strategies: The insights gained from SAR, QSAR, and pharmacophore modeling are integrated into lead optimization. The goal is to improve upon a "lead" compound to generate a clinical candidate. Key strategies include:

Potency Enhancement: Modifications suggested by SAR and pharmacophore models are made to strengthen interactions with the target. For instance, adding a substituent that can form an additional hydrogen bond with the target protein.

Selectivity Improvement: If a compound interacts with multiple targets, its structure can be fine-tuned to favor interaction with the desired target over others. This often involves exploiting subtle differences in the binding sites of the targets.

Improving DMPK Properties: Medicinal chemistry strategies are employed to enhance Drug Metabolism and Pharmacokinetic (DMPK) properties. This includes modifying metabolically labile sites to improve stability or altering lipophilicity to improve solubility and absorption, challenges often encountered during the optimization of indole-based compounds. nih.gov

Carboxylic Acid Replacement: The carboxylic acid group is a common feature in many bioactive molecules but can sometimes lead to poor pharmacokinetic properties. Replacing it with bioisosteres—such as a tetrazole or a hydroxamic acid—can sometimes maintain or improve activity while enhancing drug-like properties. nih.gov

Through this iterative process of design, synthesis, and testing, guided by a deep understanding of the molecule's SAR, a lead compound like this compound can be optimized into a potent, selective, and effective therapeutic agent.

Advanced Applications of 1 Benzoyl 1h Indole 5 Carboxylic Acid and Its Derivatives in Materials Science

Electropolymerization for Electroactive Polymer Film Development

The electrochemical polymerization of indole (B1671886) derivatives is a well-established method for creating electroactive polymer films. In the case of indole-5-carboxylic acid, electropolymerization leads to the formation of poly(indole-5-carboxylic-acid), an electroactive polymer film. amerigoscientific.com The process of electropolymerization of indole-5-carboxylic acid has been studied in acetonitrile. The initial step involves the electrochemical oxidation of the monomer, which results in the formation of an insoluble trimer that deposits onto the electrode surface. rsc.org This trimer undergoes further oxidation on the electrode to form a polymer composed of linked trimer units. rsc.org

The properties of the resulting polymer film, such as the degree of trimer linkage, can be controlled by adjusting the deposition time. This, in turn, can be managed by varying the electrode's rotation speed or the concentration of the monomer in the bulk solution. rsc.org The redox activity of these polymer films is associated with the oxidation and reduction of the trimer centers within the polymer structure. rsc.org It has been observed that the electronic delocalization between these redox centers in the polymer is limited. rsc.org

While specific research on the electropolymerization of 1-Benzoyl-1H-indole-5-carboxylic acid is not extensively detailed in the available literature, the fundamental principles derived from the study of indole-5-carboxylic acid can be extrapolated. The presence of the benzoyl group at the 1-position of the indole ring is expected to influence the electronic properties of the monomer and, consequently, the electropolymerization process and the characteristics of the resulting polymer film. The bulky benzoyl group might affect the planarity of the polymer chains and the intermolecular interactions, which could alter the film's morphology, conductivity, and electrochromic properties.

The electrochemical behavior of films derived from indole-5-carboxylic acid has been investigated using cyclic voltammetry. Studies of the polymer produced from the oxidation of the pure trimer, or from the film after extraction, show narrower redox peaks. This suggests a more homogeneous morphology compared to the initially deposited layer. rsc.org

Parameter Influence on Polymer Film Properties
Monomer ConcentrationAffects the rate of trimer and polymer formation
Electrode Rotation SpeedControls the deposition time and film thickness
Deposition TimeDetermines the degree of trimer linkage in the polymer

Corrosion Inhibition Mechanisms

Indole derivatives, including indole-5-carboxylic acid, have been recognized for their potential as corrosion inhibitors for various metals. Studies have demonstrated that indole-5-carboxylic acid can effectively inhibit the corrosion of mild steel in sulfuric acid solutions. amerigoscientific.com The mechanism of inhibition is attributed to the adsorption of the indole molecules onto the metal surface. researchgate.net This adsorption process has been found to follow the Langmuir adsorption isotherm. researchgate.net

Research on the corrosion inhibition of copper in aerated sulfuric acid solutions by indole-5-carboxylic acid has shown significant protection, with efficiencies reaching up to 95% within a concentration range of 1 × 10⁻⁴ to 4 × 10⁻³ M. researchgate.net The inhibitor acts as a mixed-type inhibitor, affecting both the anodic and cathodic reactions of the corrosion process. A notable observation is the considerable increase in the Tafel anodic slopes in the presence of the inhibitor, which suggests a change in the corrosion mechanism of copper. researchgate.net It is proposed that in the presence of indole-5-carboxylic acid, copper may primarily electro-oxidize to Cu⁺ rather than Cu²⁺, leading to the formation of slightly soluble [Cu–(indole-5-carboxylic)n]⁺ (ads) complexes. researchgate.net

The adsorption of the inhibitor on the metal surface is further confirmed by double-layer capacitance measurements, which indicate considerable adsorption over a wide potential range. researchgate.net The effectiveness of indole derivatives as corrosion inhibitors is often linked to the presence of heteroatoms (like nitrogen in the indole ring) and the π-electron system, which can interact with the d-orbitals of the metal surface to form a protective film.

While specific studies on this compound as a corrosion inhibitor are not detailed, the fundamental principles of adsorption and film formation observed with indole-5-carboxylic acid are expected to be applicable. The benzoyl group, with its aromatic ring and carbonyl group, could potentially enhance the adsorption process through additional π-π interactions and coordination with the metal surface, thereby improving the corrosion inhibition efficiency.

Metal Inhibitor Inhibition Efficiency (%) Concentration (M) Environment
CopperIndole-5-carboxylic acidup to 951 × 10⁻⁴ – 4 × 10⁻³Aerated 0.5M H₂SO₄
Mild SteelIndole-5-carboxylic acid--Sulfuric Acid

Future Research Trajectories and Interdisciplinary Opportunities for 1 Benzoyl 1h Indole 5 Carboxylic Acid Research

Novel Synthetic Methodologies and Sustainable Synthesis Approaches

Future research into the synthesis of 1-Benzoyl-1H-indole-5-carboxylic acid and its derivatives will likely focus on developing more efficient, scalable, and environmentally benign methods. While traditional synthetic routes exist, emerging strategies offer significant improvements.

One promising avenue is the adoption of flow chemistry . This approach allows for rapid reaction optimization, improved safety for handling hazardous reagents, and streamlined scale-up production. A concise flow synthesis has been successfully used for producing indole-3-carboxylic esters, demonstrating the potential of this technology for the synthesis of related indole (B1671886) structures. beilstein-journals.org This method can reduce reaction times and improve yields, making the synthesis more economically viable for large-scale production.

One-pot synthesis procedures also present a significant opportunity. nih.gov These methods, which involve multiple reaction steps in a single reactor without isolating intermediates, can dramatically increase efficiency by reducing solvent waste and purification steps. A one-pot, four-step sequence has been developed for the synthesis of novel 1-acyloxyindole compounds, highlighting a potential pathway for synthesizing benzoyl-indole derivatives. nih.gov

Furthermore, there is a growing emphasis on sustainable or "green" chemistry principles. Future synthetic strategies will likely explore the use of less toxic solvents, renewable starting materials, and catalytic reactions to minimize environmental impact. For instance, research into metal- and solvent-free autoxidative coupling reactions for preparing indolyl-quinolines showcases a move towards more sustainable synthetic practices. sigmaaldrich.com

Synthetic ApproachPotential Advantages for this compoundRelevant Research Context
Flow Chemistry Enhanced scalability, improved safety, rapid optimization.Demonstrated for the synthesis of indole-3-carboxylic esters. beilstein-journals.org
One-Pot Synthesis Increased efficiency, reduced waste, lower costs.Successfully applied to generate novel 1-acyloxyindole derivatives. nih.gov
Sustainable Methods Reduced environmental impact, use of renewable resources.Explored for related indole compounds via metal- and solvent-free reactions. sigmaaldrich.com

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for its development. While standard techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental for routine characterization, advanced methods can provide deeper insights. rsisinternational.orgresearchgate.net

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional atomic arrangement of a compound in its crystalline state. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can influence physical properties and biological activity. For example, a study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid used this technique to reveal the formation of cyclic dimers through hydrogen bonds. mdpi.com Applying this method to this compound could elucidate its solid-state structure and potential polymorphic forms.

Combining experimental data with computational methods like Density Functional Theory (DFT) offers a synergistic approach. DFT calculations can predict spectroscopic properties, molecular orbitals, and electronic structures, which can then be correlated with experimental findings. mdpi.com This integrated approach was used to support the structural and spectroscopic data for the 5-methoxy-1H-indole-2-carboxylic acid polymorph, demonstrating its utility in providing a comprehensive characterization. mdpi.com

Characterization TechniqueType of Information ProvidedApplication Example for Indole Derivatives
Single-Crystal X-ray Diffraction Precise 3D molecular structure, intermolecular interactions, polymorphism.Characterization of a new 5-methoxy-1H-indole-2-carboxylic acid polymorph. mdpi.com
Density Functional Theory (DFT) Predicted spectroscopic data, electronic structure, molecular orbitals.Used in conjunction with experimental data to confirm the structure of an indole derivative. mdpi.com
Standard Spectroscopy (NMR, IR, MS) Functional groups, molecular weight, basic structural framework.Routinely used for the confirmation of synthesized indole compounds. rsisinternational.orgresearchgate.net

Refined Computational Predictions and Machine Learning Applications in Drug Design

The fields of computational chemistry and artificial intelligence are revolutionizing drug discovery. mdpi.com For this compound, these tools can accelerate the identification of potential biological targets and the optimization of its structure for improved therapeutic efficacy.

Machine learning (ML) algorithms can be trained on large datasets of chemical compounds and their biological activities to predict the properties of new molecules. mdpi.comyoutube.com These models can forecast a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity, thereby reducing the need for extensive and costly early-stage laboratory experiments. nih.govresearchgate.net Researchers have developed ML models that can predict chemical reactivity, enabling chemists to better screen and design synthetic pathways. cam.ac.uk

Molecular docking is a computational technique used to predict how a small molecule, such as this compound, might bind to the active site of a target protein. nih.gov This can help in identifying potential biological targets and understanding the mechanism of action at a molecular level. For instance, docking studies on other indole derivatives have been used to estimate their potential as COX-2 enzyme inhibitors. nih.gov

The development of machine learning force fields (MLFFs) is another significant advancement. MLFFs offer a balance between the accuracy of quantum chemical theories and the efficiency of traditional force fields, enabling more precise molecular simulations in drug design. nih.gov

Computational ApproachApplication in Drug DesignRelevance to Indole Research
Machine Learning (ML) Prediction of ADME/Tox properties, bioactivity, and chemical reactivity.Used to predict drug-like properties of various indole derivatives. mdpi.comnih.gov
Molecular Docking Identification of potential biological targets and prediction of binding modes.Employed to study the interaction of indole compounds with enzymes like COX-2. nih.govnih.gov
Machine Learning Force Fields (MLFFs) Accurate and efficient molecular simulations for binding affinity prediction.An emerging tool to improve the accuracy of molecular modeling in drug design. nih.gov

Exploration of New Biological Targets and Therapeutic Areas

The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. rsisinternational.orgnih.gov While the specific biological activities of this compound are not extensively documented, research on structurally related compounds suggests several promising therapeutic areas for future investigation.

Derivatives of 1H-indole-5-carboxylic acid have been synthesized and evaluated as potential inhibitors of cholinesterases , which are relevant targets for Alzheimer's disease. nih.gov Similarly, related N-benzyl carboxamide structures have shown potential for inhibiting monoamine oxidases (MAO) and tyrosinase .

More recently, indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein , a novel target for the treatment of liver cancer. nih.gov Another study synthesized benzimidazole-5-carboxylic acid derivatives as potential antileukemic agents . nih.gov Given the structural similarities, exploring the activity of this compound against these and other oncology targets could be a fruitful area of research. The compound also serves as a reactant for preparing tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators. sigmaaldrich.com

Potential Biological TargetTherapeutic AreaRationale Based on Related Compounds
Cholinesterases (AChE, BuChE) Alzheimer's DiseaseN-benzyl substituted amides of 1H-indole-5-carboxylic acid show inhibitory activity. nih.gov
14-3-3η Protein Liver CancerNovel 1H-indole-2-carboxylic acid derivatives were designed as inhibitors. nih.gov
Tryptophan Dioxygenase Cancer ImmunotherapyIndole-5-carboxylic acid is a reactant for synthesizing inhibitors. sigmaaldrich.com
Various Kinases/Enzymes OncologyThe indole scaffold is common in many anticancer agents. nih.govnih.gov

Integration with Nanotechnology and Delivery Systems

Nanotechnology offers innovative solutions to overcome challenges in drug delivery, such as poor solubility, low bioavailability, and lack of target specificity, which can be issues for indole derivatives. nih.gov Integrating this compound with advanced nanodelivery systems could significantly enhance its therapeutic potential.

Nanoparticles can be engineered to encapsulate drug molecules, protecting them from degradation in the body and controlling their release over time. nih.gov This can lead to improved drug stability and sustained therapeutic effects. Various materials, including polymers, lipids, and metals, are used to create these nanocarriers. nih.gov

For central nervous system disorders, nanotechnology can help drugs cross the blood-brain barrier (BBB) , a major obstacle for many potential therapeutics. dovepress.com For example, thermoresponsive nanogels have been designed as smart carriers for brain drug delivery. dovepress.com Encapsulating this compound in such systems could enable its application in treating neurological conditions.

Furthermore, nanocarriers can be functionalized with targeting ligands to direct the drug specifically to diseased cells or tissues, such as tumors. This targeted delivery approach can increase drug efficacy at the target site while minimizing side effects on healthy tissues. nih.gov

Nanotechnology SystemFunction/AdvantagePotential Application
Polymeric Nanoparticles Encapsulation, controlled release, improved stability.Sustained delivery for chronic conditions. nih.gov
Lipid-Based Nanocarriers Enhanced solubility and bioavailability.Improving oral absorption of poorly soluble drugs. nih.gov
Thermoresponsive Nanogels Targeted delivery across physiological barriers like the BBB.Treatment of neurological disorders. dovepress.com
Functionalized Nanocarriers Site-specific drug delivery to target cells (e.g., cancer cells).Reducing systemic toxicity in cancer therapy. nih.gov

Q & A

Q. What are the recommended safety protocols for handling 1-Benzoyl-1H-indole-5-carboxylic acid in laboratory settings?

  • Methodological Answer: Use NIOSH/CEN-certified respiratory protection (e.g., P95 or OV/AG/P99 filters) when aerosolized particles are present. Wear full-body protective gear, including gloves and goggles, to prevent skin/eye contact. Ensure proper ventilation and avoid discharge into drainage systems. Toxicity studies indicate no carcinogenic classification by IARC, NTP, or OSHA, but acute toxicity data remain incomplete; thus, treat as a potential irritant .

Q. How can researchers determine the physicochemical properties of this compound if literature data are unavailable?

  • Methodological Answer: Perform experimental characterization:
  • Melting Point: Use differential scanning calorimetry (DSC) or capillary methods.
  • Solubility: Conduct shake-flask experiments in water and organic solvents (e.g., DMSO, ethanol) at 25°C.
  • Stability: Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) via HPLC-UV. Reference PubChem protocols for indole derivatives as a template .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer: A typical approach involves:
  • Step 1: Benzoylation of 1H-indole-5-carboxylic acid using benzoyl chloride in anhydrous dichloromethane with a base (e.g., pyridine) to scavenge HCl.
  • Step 2: Purification via recrystallization (DMF/acetic acid) or column chromatography (silica gel, ethyl acetate/hexane). Optimize reaction time and temperature (e.g., 0–5°C for nitration steps to avoid byproducts) .

Advanced Research Questions

Q. How can conflicting data on the stability of indole derivatives like this compound be resolved?

  • Methodological Answer: Design stress-testing experiments:
  • Thermal Stability: Use thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Hydrolytic Stability: Expose the compound to buffered solutions (pH 1–13) and monitor degradation via LC-MS.
  • Light Sensitivity: Conduct photostability studies under ICH Q1B guidelines. Compare results with structurally similar compounds (e.g., 7-methyl-1H-indole-5-carboxylic acid) to identify trends .

Q. What strategies optimize the regioselective functionalization of this compound for targeted bioactivity?

  • Methodological Answer:
  • Electrophilic Substitution: Use directing groups (e.g., benzoyl) to favor substitution at the indole C-3 position.
  • Cross-Coupling Reactions: Employ Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis.
  • Computational Modeling: Perform DFT calculations (e.g., Gaussian) to predict reactive sites and validate with experimental NMR/XRD data .

Q. How can researchers design assays to evaluate the enzyme inhibitory potential of this compound derivatives?

  • Methodological Answer:
  • Target Selection: Prioritize enzymes with indole-binding pockets (e.g., cyclooxygenase-2 or kinases).
  • In Vitro Assays: Use fluorescence polarization or FRET-based kinetic assays (e.g., Z′-LYTE™ technology) to measure IC50 values.
  • Structure-Activity Relationships (SAR): Synthesize analogs with modifications at the benzoyl or carboxylic acid groups and correlate activity trends .

Q. What analytical techniques are critical for assessing the purity and structural integrity of this compound?

  • Methodological Answer:
  • Purity Analysis: Use reversed-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) and UV detection at 254 nm.
  • Structural Confirmation: Combine <sup>1</sup>H/<sup>13</sup>C NMR (e.g., DMSO-d6 solvent) and high-resolution mass spectrometry (HRMS-ESI).
  • Crystallinity: Perform powder XRD to identify polymorphic forms, which may impact bioavailability .

Data Gaps and Validation

Q. How should researchers address the lack of acute toxicity data for this compound?

  • Methodological Answer: Conduct tiered toxicological screening:
  • In Vitro: Use MTT assays on human hepatocytes (e.g., HepG2 cells) to assess cytotoxicity (EC50).
  • In Vivo: Perform acute oral toxicity studies in rodents (OECD 423 guidelines) with histopathological analysis. Cross-reference with structurally related indoles (e.g., 5-chloro-1-ethyl-3-methyl-1H-indole-2-carboxylic acid) for predictive modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.